molecular formula C11H12O3 B1473580 Methyl 4-acetyl-2-methylbenzoate CAS No. 1036715-60-2

Methyl 4-acetyl-2-methylbenzoate

Cat. No. B1473580
M. Wt: 192.21 g/mol
InChI Key: JPGRRURDXMILEX-UHFFFAOYSA-N
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Description

“Methyl 4-acetyl-2-methylbenzoate” is a chemical compound with the molecular formula C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .


Synthesis Analysis

A novel method for preparing 2-methyl-4-acetylbenzoic acid and its derivatives has been described in a patent . The method uses cheap intermediate 5-carboxyl phthalide or 5-formyl chloride phthalide of citalopram as the starting material. It first condenses with a malonate type compound, then prepares 2-methyl-4-acetylbenzoic acid through direct hydrogenation reduction .


Molecular Structure Analysis

The molecular structure of “Methyl 4-acetyl-2-methylbenzoate” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 3 freely rotating bonds .


Physical And Chemical Properties Analysis

“Methyl 4-acetyl-2-methylbenzoate” has a density of 1.1±0.1 g/cm3 . Its boiling point is 309.2±30.0 °C at 760 mmHg . The compound has a molar refractivity of 52.9±0.3 cm3 . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

1. Chemical Reactions and Kinetics

Studies on similar compounds like 4-methylbenzoic acid have shown their involvement in chemical reactions such as deuteration. For instance, the kinetics of deuteration of 4-methylbenzoic acid in the presence of potassium tetrachloroplatinate(II) was explored, demonstrating the substance's reactivity and potential for chemical synthesis and transformations (Kańska & Kański, 1992).

2. Analytical and Material Science

Compounds like methyl 4-hydroxybenzoate, closely related to Methyl 4-acetyl-2-methylbenzoate, are utilized in various fields, including material science. The study on single-crystal X-ray structure, Hirshfeld surface analysis, and computational calculations of methyl 4-hydroxybenzoate reveals its potential in material science, particularly in understanding molecular interactions and packing (Sharfalddin et al., 2020).

3. Solubility and Phase Behavior

The solubility of compounds like 4-methylbenzoic acid in various solvents has been extensively studied, providing valuable information for applications in pharmaceuticals and chemical processing. These studies contribute to understanding the solubility behavior of structurally similar compounds like Methyl 4-acetyl-2-methylbenzoate in different solvents, which is crucial for their effective use in various industrial applications (Li, Liu, & Wang, 2001).

4. Neuroprotective Effects

Research on compounds such as methyl 3,4-dihydroxybenzoate, which shares a similar structure with Methyl 4-acetyl-2-methylbenzoate, has shown promising neuroprotective effects. These findings suggest potential applications of Methyl 4-acetyl-2-methylbenzoate in neuroscience, particularly in developing treatments for neurodegenerative diseases (Cai et al., 2016).

5. Environmental Microbiology

In environmental microbiology, compounds like 4-hydroxy-2-methylbenzoic acid, structurally related to Methyl 4-acetyl-2-methylbenzoate, have been studied for their role in the metabolism of specific microorganisms. This research is vital for understanding the environmental fate of such compounds and their potential impact on microbial ecosystems (Roberts, Fedorak, & Hrudey, 1990).

Safety And Hazards

The safety data sheet for “Methyl 4-acetyl-2-methylbenzoate” suggests that it should not be released into the environment . It is recommended to ensure adequate ventilation and use personal protective equipment as required . Avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

methyl 4-acetyl-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGRRURDXMILEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetyl-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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